molecular formula C11H20O B14374529 4-(Prop-1-EN-1-YL)octan-2-one CAS No. 88691-68-3

4-(Prop-1-EN-1-YL)octan-2-one

Cat. No.: B14374529
CAS No.: 88691-68-3
M. Wt: 168.28 g/mol
InChI Key: FFSVNIZUTAJXFB-UHFFFAOYSA-N
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Description

4-(Prop-1-EN-1-YL)octan-2-one is an organic compound with the molecular formula C11H20O. It is a ketone with a prop-1-en-1-yl group attached to the fourth carbon of an octan-2-one chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-1-EN-1-YL)octan-2-one can be achieved through several methods. One common approach involves the reaction of octan-2-one with prop-1-en-1-yl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction is typically carried out in a flame-dried flask with anhydrous solvents under an inert atmosphere (argon or nitrogen) to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed to facilitate the addition of the prop-1-en-1-yl group to the octan-2-one backbone. The reaction conditions are optimized to ensure high selectivity and minimal by-product formation .

Chemical Reactions Analysis

Types of Reactions

4-(Prop-1-EN-1-YL)octan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Prop-1-EN-1-YL)octan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Prop-1-EN-1-YL)octan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Similar Compounds

    4-(Prop-1-EN-1-YL)octan-2-one: Unique due to the presence of the prop-1-en-1-yl group.

    4-(Prop-1-EN-1-YL)hexan-2-one: Similar structure but with a shorter carbon chain.

    4-(Prop-1-EN-1-YL)decan-2-one: Similar structure but with a longer carbon chain.

Uniqueness

This compound is unique due to its specific carbon chain length and the position of the prop-1-en-1-yl group. This structural arrangement influences its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

CAS No.

88691-68-3

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

4-prop-1-enyloctan-2-one

InChI

InChI=1S/C11H20O/c1-4-6-8-11(7-5-2)9-10(3)12/h5,7,11H,4,6,8-9H2,1-3H3

InChI Key

FFSVNIZUTAJXFB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(=O)C)C=CC

Origin of Product

United States

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